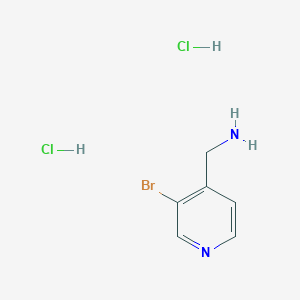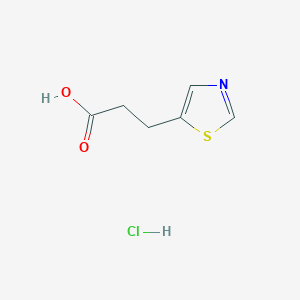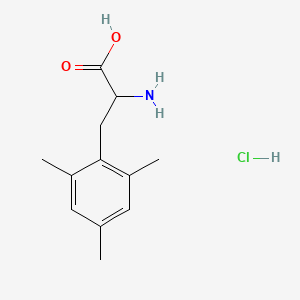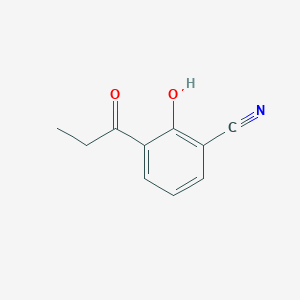
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21F2NO4 . It is also known as 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4,4-difluoro-, methyl ester .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.31 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 327.0±42.0 °C at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis as a Key Intermediate : Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various compounds. For instance, it is a critical component in the synthesis of Vandetanib, a medication used for certain types of cancer. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of about 20.2% (Wang, Wang, Tang, & Xu, 2015).
X-Ray Diffraction and Molecular Structure Analysis : The derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through spectroscopic studies like FT-IR, 1H & 13C NMR, and LCMS. Their structures have been confirmed by single crystal X-ray diffraction analysis, revealing detailed molecular shapes and interactions (Kulkarni et al., 2016).
Chemical Properties and Crystallization : Studies have reported on the crystal and molecular structure of related compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Such research focuses on bond lengths, angles, and crystallization properties, providing insights into the physical and chemical characteristics of these compounds (Mamat, Flemming, & Köckerling, 2012).
Biological and Medicinal Research
Role in Anticancer Drug Synthesis : Certain derivatives of this compound are used in the synthesis of small molecule anticancer drugs. These intermediates play a crucial role in the development of novel therapeutics targeting cancer pathways (Zhang, Ye, Xu, & Xu, 2018).
Potential in Antidepressant and Analgesic Development : Some synthesized compounds involving this compound show potential for use in treating depression and cerebral ischemia. Additionally, they may act as analgesics, highlighting their significance in neuropsychiatric drug development (Yamashita et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-6-5-13(14,15)9(8-16)7-10(17)19-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHVJUINYDPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)


![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)

![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)


![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)

